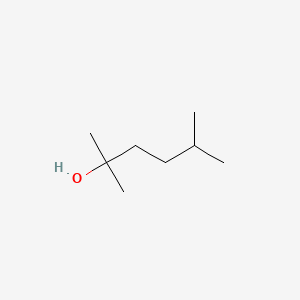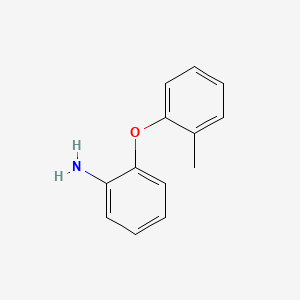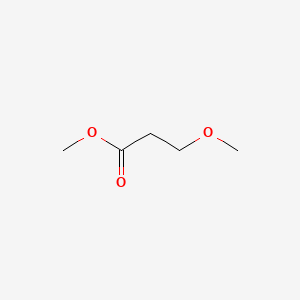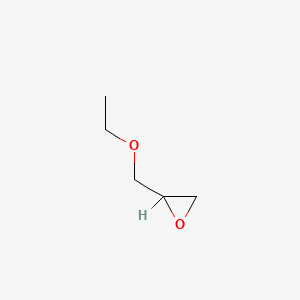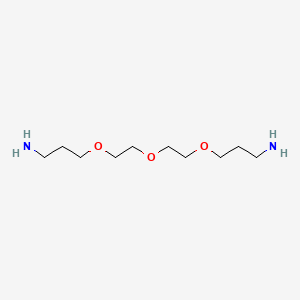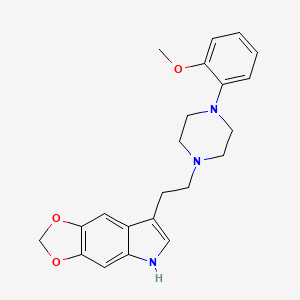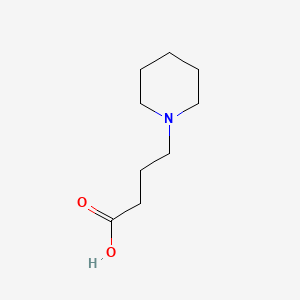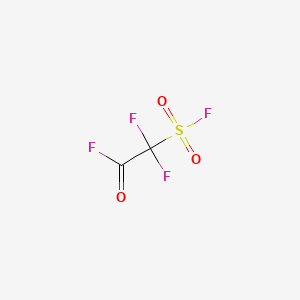![molecular formula C8H9ClO B1294521 双环[2.2.1]庚-5-烯-2-羰基氯 CAS No. 27063-48-5](/img/structure/B1294521.png)
双环[2.2.1]庚-5-烯-2-羰基氯
描述
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is a useful research compound. Its molecular formula is C8H9ClO and its molecular weight is 156.61 g/mol. The purity is usually 95%.
The exact mass of the compound Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91503. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和化学
双环[2.2.1]庚-5-烯-2-羰基氯在合成化学中起着至关重要的作用。例如,它参与了双环[4.1.0]庚-1,6-烯的合成,该烯表现出有趣的反应性,如二聚和氧化,生成各种羰基产物 (Billups et al., 1996)。
聚合物化学
该化合物在聚合物化学中具有重要意义。例如,它的衍生物已用于 Pd(II) 催化的均聚和共聚,以生产功能化的环脂族聚烯烃 (Mathew et al., 1996)。此外,还研究了含有两个降冰片烯片段的酰胺的合成和化学转化,其中双环[2.2.1]庚-5-烯-2-羰基氯是关键组分,揭示了它们的构象和空间应变 (Kas’yan et al., 2004)。
催化和有机反应
在催化和有机反应领域,双环[2.2.1]庚-5-烯-2-羰基氯通过钯催化的环羰基化反应参与三环化合物的合成和环戊烷化学 (Amari et al., 1985)。
安全和危害
作用机制
Target of Action
5-Norbornene-2-carbonyl chloride, also known as Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride or Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride, is primarily used in the synthesis of biobased thermoset films and binders of silicon graphite composite electrodes . The primary targets of this compound are the plant oils that are functionalized for the creation of these films and binders .
Mode of Action
The compound interacts with its targets through a series of chemical reactions. Specifically, 5-norbornene-2-carbonyl chloride is added to an anhydrous dichloromethane (DCM) solution containing isosorbide (IS), dimethylaminopyridine (DMAP), and trimethylamine . This results in the formation of norbornene-functionalized isosorbide (NB-IS), which is then used in the synthesis of the biobased thermoset films .
Biochemical Pathways
The biochemical pathways involved in the action of 5-Norbornene-2-carbonyl chloride are primarily related to the synthesis of biobased thermoset films. The compound is used to functionalize plant oils, which are then used in the creation of these films . The downstream effects of these pathways include the production of sustainable and environmentally friendly materials for various applications .
Pharmacokinetics
The compound’s reactivity and solubility in various solvents are critical factors in its use in chemical synthesis .
Result of Action
The result of the action of 5-Norbornene-2-carbonyl chloride is the production of norbornene-functionalized plant oils. These oils can then be used in the synthesis of biobased thermoset films and binders of silicon graphite composite electrodes . These materials have potential applications in various industries, including electronics and sustainable energy .
Action Environment
The action of 5-Norbornene-2-carbonyl chloride is influenced by various environmental factors. For instance, the compound is typically used in anhydrous conditions to prevent unwanted side reactions . Additionally, the temperature and the presence of catalysts can significantly affect the efficiency and outcome of the reactions involving this compound .
属性
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYXVFUUHSZSNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50949819 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27063-48-5 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-48-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)hept-5-ene-2-carbonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027063485 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 27063-48-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50949819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride used in the synthesis of graft copolymers?
A1: Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride plays a crucial role as a linking agent in the synthesis of graft copolymers containing Poly(phenylene oxide) (PPO) side chains []. The process involves several steps:
Q2: What is the significance of the "exo" and "endo" configurations of the bicyclic end groups in the macromonomers?
A2: Research indicates that the configuration of the bicyclic end groups on the PPO macromonomers influences their reactivity in ROMP []. Macromonomers possessing exclusively "exo"-linked bicyclic end groups exhibited higher reactivity compared to those containing a mixture of "exo" and "endo" substituted end groups []. This difference in reactivity highlights the importance of controlling the stereochemistry during the synthesis of these macromonomers to achieve desired molecular weights and properties in the final graft copolymers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
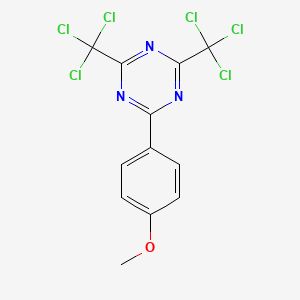
![2-[(4-Hydroxy-3-methoxyphenyl)methylidene]propanedinitrile](/img/structure/B1294441.png)

